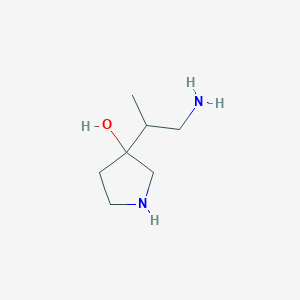
3-(1-Aminopropan-2-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminopropan-2-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C7H16N2O. It is a derivative of pyrrolidine and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with an appropriate aminopropanol derivative. One common method is the reductive amination of pyrrolidine with 3-aminopropanol under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aminopropan-2-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
3-(1-Aminopropan-2-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to changes in biochemical pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyrrolidin-1-yl)propan-1-ol: Similar structure but lacks the amino group.
1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol: Contains a pyridine ring instead of a propanol group.
Uniqueness
3-(1-Aminopropan-2-yl)pyrrolidin-3-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-(1-aminopropan-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c1-6(4-8)7(10)2-3-9-5-7/h6,9-10H,2-5,8H2,1H3 |
Clé InChI |
FLFAUEDNQXSXHD-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C1(CCNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13235399.png)
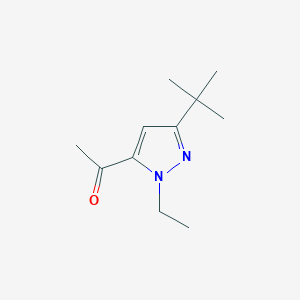
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13235407.png)
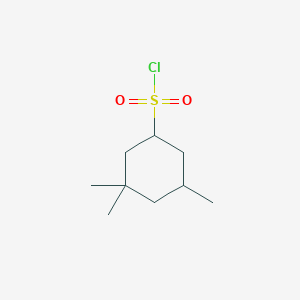

![8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13235419.png)
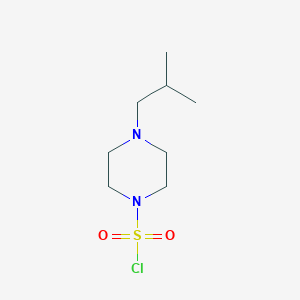
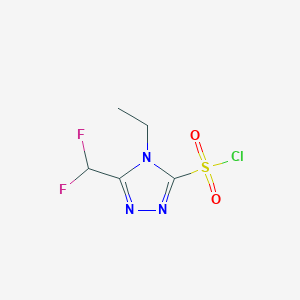
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal](/img/structure/B13235444.png)
![2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13235459.png)
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13235464.png)
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13235467.png)
![5-(Chloromethyl)spiro[2.3]hexane](/img/structure/B13235470.png)
![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanesulfonyl chloride](/img/structure/B13235483.png)
